molecular formula C16H11BrFNO4S B2697982 methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357776-45-4

methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2697982
CAS No.: 1357776-45-4
M. Wt: 412.23
InChI Key: HSQCCTOZHVOQDB-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a bromophenyl group, a fluorine atom, and a benzothiazine ring, making it a unique structure with potential for various scientific research applications.

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQCCTOZHVOQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the bromophenyl and fluorine substituents. Common synthetic routes may involve:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of Substituents: The bromophenyl and fluorine groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination and fluorination reactions can be carried out using bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.

  • Conditions : Aqueous HCl (2M) at 80°C for 6 hours or NaOH (1M) in methanol/water (1:1) at room temperature for 24 hours.

  • Outcome : Formation of 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide, confirmed by IR and NMR spectral shifts (C=O stretch at 1,710 cm⁻¹ to 1,690 cm⁻¹ post-hydrolysis).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl moiety.

  • Buchwald-Hartwig Amination :

    • Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃, primary/secondary amines.

    • Conditions : Toluene, 110°C, 12–24 hours under N₂.

    • Outcome : Substitution of bromine with amines (e.g., morpholine, piperazine) to yield derivatives with enhanced pharmacological profiles.

Reductive Transformations

Controlled reduction of the sulfone groups or aromatic rings has been explored, though sulfones are generally resistant to reduction.

  • LiAlH₄-Mediated Reduction :

    • Conditions : LiAlH₄ (2 equiv) in THF at 0°C to room temperature.

    • Outcome : Partial reduction of the sulfone to sulfide is not observed; instead, ester reduction to alcohol occurs, forming 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-methanol 1,1-dioxide.

Ring-Opening and Rearrangement Reactions

Under strong basic conditions, the benzothiazine ring undergoes rearrangement via N–N bond cleavage, as observed in structurally analogous compounds .

  • Base-Induced Rearrangement :

    • Reagents : tert-BuOK (6 equiv) in THF .

    • Conditions : Reflux for 30 minutes, followed by quenching with H₂O.

    • Outcome : Formation of 1,2-benzothiazine 1,1-dioxide derivatives through ring expansion (e.g., 3a in ) with trans–cis diastereoselectivity (up to 97:3) .

Electrophilic Substitution

The fluorine atom at position 7 directs electrophilic substitution to adjacent positions, though the electron-withdrawing sulfone group moderates reactivity.

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ (1:3 ratio).

    • Conditions : 0°C to room temperature, 2 hours.

    • Outcome : Nitration at position 6 or 8 of the benzothiazine ring, confirmed by LC-MS and NOE studies.

Oxidative Modifications

The benzothiazine core is susceptible to oxidation under specific conditions, altering its electronic properties.

  • Oxidation with KMnO₄ :

    • Conditions : KMnO₄ (2 equiv) in acetone/H₂O (4:1), 50°C.

    • Outcome : Conversion of the thiazine ring to a sulfonic acid derivative, though yields are low (<20%) due to competing decomposition.

Mechanistic Insights and Challenges

  • Steric Hindrance : The 3-bromophenyl group impedes reactions at the adjacent position, requiring optimized catalysts (e.g., bulky phosphine ligands in cross-coupling).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote side reactions with the ester group.

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

This compound’s multifunctional architecture enables diverse synthetic modifications, making it a valuable intermediate for developing bioactive molecules. Further studies are needed to explore its utility in asymmetric catalysis and materials science.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against human colon cancer cells (HT29) and epidermoid carcinoma cells (A431), showing IC50 values comparable to established chemotherapeutics .

Case Study: Cytotoxicity Assays

Cell LineIC50 Value (µM)Comparison
HT2915Similar to Doxorubicin
A43120Comparable to Cisplatin

Antimicrobial Properties

The compound has shown promising antimicrobial activity against Gram-positive bacteria. In vitro studies revealed its potential as an antibiotic agent, which could be beneficial in treating bacterial infections resistant to conventional antibiotics .

Case Study: Antimicrobial Studies

Bacterial StrainInhibition Zone (mm)Activity
Staphylococcus aureus18Effective
Bacillus subtilis15Moderate

Mechanistic Studies

Molecular docking studies have elucidated the interaction of this compound with specific protein targets involved in cell proliferation and apoptosis pathways. These studies suggest that it may inhibit certain enzymes or modulate receptor activity, contributing to its anticancer and antimicrobial effects .

Mechanism of Action

The mechanism of action of methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other benzothiazine derivatives, such as:

    Methyl 4-(4-chlorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    Methyl 4-(3-bromophenyl)-7-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1357776-45-4
  • Molecular Formula : C16_{16}H11_{11}BrFNO4_4S
  • Molecular Weight : 412.2 g/mol

Pharmacological Properties

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The compound has shown significant promise in various pharmacological tests.

  • Anti-inflammatory Activity :
    • In studies involving carrageenin-induced rat foot edema, this compound demonstrated potent anti-inflammatory effects. It was found to be significantly more effective than traditional NSAIDs like phenylbutazone and indomethacin .
  • Antimicrobial Activity :
    • Preliminary evaluations against Gram-positive and Gram-negative bacteria revealed that several benzothiazine derivatives possess notable antimicrobial properties. The specific activity of this compound against these microorganisms is still under investigation but aligns with the general trends observed in related compounds .
  • Acetylcholinesterase Inhibition :
    • Recent studies have highlighted the potential of benzothiazine derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase could provide therapeutic avenues for cognitive enhancement .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Pro-inflammatory Mediators : The compound potentially reduces the production of pro-inflammatory cytokines and mediators involved in the inflammatory response.
  • Interaction with Enzymatic Pathways : Its structure may allow it to interact with key enzymes involved in inflammation and neurotransmission.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated that this compound showed a reduction in paw edema comparable to standard anti-inflammatory drugs. This suggests its potential utility in managing inflammatory conditions.

Case Study 2: Antimicrobial Assessment

In vitro testing against various bacterial strains indicated that this compound exhibited significant antimicrobial activity. Further studies are warranted to determine its effectiveness and mechanism against specific pathogens.

Comparative Analysis Table

PropertyThis compoundPhenylbutazoneIndomethacin
Anti-inflammatory ActivityHighModerateHigh
Antimicrobial ActivitySignificant (pending further studies)ModerateLow
Acetylcholinesterase InhibitionPotential (under investigation)Not applicableNot applicable

Q & A

What synthetic routes are recommended for preparing methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can reaction conditions be optimized?

Level : Basic
Methodological Answer :
The synthesis of benzothiazine derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., 2-(3-bromobenzyl)-6,8-dichloro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide) are synthesized via nucleophilic substitution and cyclization reactions. Key steps include:

  • Solvent selection : THF is commonly used for its ability to dissolve polar intermediates and stabilize reactive species .
  • Base optimization : LiOH·H₂O in aqueous THF facilitates hydrolysis and cyclization over prolonged reaction times (e.g., 72 hours) .
  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves yield and purity.
    To optimize yields, systematically vary reaction time, temperature, and stoichiometry. For halogenated analogs, substituent positioning (e.g., bromophenyl groups) may require adjusted equivalents to avoid steric hindrance .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Level : Basic
Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent integration and chemical environments. For example, aromatic protons in bromophenyl groups appear as distinct doublets in the 7.5–8.5 ppm range, while fluorine substituents cause splitting patterns .
  • HPLC : Use reverse-phase HPLC with CH₃CN/H₂O gradients (e.g., 95–98% purity thresholds) to assess purity. Adjust retention times based on the compound’s hydrophobicity .
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M-H]⁻ or [M+Na]⁺ ions) confirms molecular weight. For halogenated derivatives, isotopic patterns (e.g., bromine’s 1:1 isotopic ratio) aid validation .

How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS fragments)?

Level : Advanced
Methodological Answer :
Contradictions often arise from impurities, tautomerism, or solvent interactions. Strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds. For instance, benzothiazine derivatives with dichloro substituents show predictable downfield shifts in ¹³C NMR .
  • 2D NMR : Use COSY or HSQC to assign ambiguous peaks. For example, coupling between fluorine and adjacent protons may explain splitting anomalies.
  • Isotopic labeling : Introduce deuterated solvents or synthetic precursors to trace unexpected fragments in MS .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using tools like Gaussian or ADF .

What strategies improve the solubility and stability of this compound in aqueous media for biological assays?

Level : Advanced
Methodological Answer :

  • Co-solvent systems : Use DMSO (≤10%) or cyclodextrins to enhance solubility while minimizing cytotoxicity.
  • pH adjustment : The carboxylate group (pKa ~3–4) can be ionized in buffered solutions (pH 7–8) to improve aqueous solubility.
  • Lyophilization : Pre-formulate the compound with excipients (e.g., trehalose) to stabilize it during freeze-drying .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ester group) .

How can reaction mechanisms involving this compound be elucidated (e.g., cyclization or halogen displacement)?

Level : Advanced
Methodological Answer :

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates. For example, LiOH-mediated cyclization may proceed through a sulfonamide intermediate .
  • Isotope effects : Substitute ¹⁸O or deuterium at reactive sites (e.g., ester groups) to trace bond cleavage/formation.
  • Computational modeling : Use software like Gaussian to simulate transition states. The InChI key from PubChem analogs (e.g., QSWPLXYGSSHRGL-UHFFFAOYSA-N) can guide structural inputs for mechanistic studies .

What safety protocols are critical when handling this compound in the laboratory?

Level : Basic
Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
  • Waste disposal : Segregate halogenated waste (bromine-containing byproducts) in designated containers to comply with environmental regulations .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :

  • Core modifications : Introduce substituents at the 3-bromophenyl or 7-fluoro positions to assess electronic effects. For example, replace bromine with chlorine or methoxy groups to alter steric and electronic profiles .
  • Bioisosteric replacement : Substitute the carboxylate ester with amides or sulfonamides to modulate bioavailability.
  • Parallel synthesis : Use combinatorial libraries (e.g., via Suzuki coupling for aryl groups) to rapidly generate analogs .

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